N-(butan-2-yl)-N-butyl-2-chloroacetamide
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Overview
Description
N-(butan-2-yl)-N-butyl-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butan-2-yl group, a butyl group, and a 2-chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide typically involves the reaction of butan-2-amine with butylamine and 2-chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butan-2-amine+Butylamine+2-chloroacetyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include N-(butan-2-yl)-N-butylacetamide, N-(butan-2-yl)-N-butyl-2-hydroxyacetamide, etc.
Hydrolysis: The major products are butan-2-amine, butylamine, and 2-chloroacetic acid.
Scientific Research Applications
N-(butan-2-yl)-N-butyl-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-N-butyl-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(butan-2-yl)-N-butylacetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
N-(butan-2-yl)-N-butyl-2-hydroxyacetamide: Contains a hydroxyl group instead of a chloro group, altering its reactivity and solubility.
Uniqueness: N-(butan-2-yl)-N-butyl-2-chloroacetamide is unique due to the presence of the chloro group, which imparts distinct reactivity patterns, especially in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
N-butan-2-yl-N-butyl-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-4-6-7-12(9(3)5-2)10(13)8-11/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBKBIWGMKJWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C(C)CC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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